5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound containing a triazole ring Triazoles are a class of five-membered ring compounds with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of propylhydrazine with formic acid to form the triazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar chemical properties but lacking the propyl group.
3-Nitro-1,2,4-triazol-5-one: Known for its use as an insensitive energetic material.
1,2,3-Triazole: Another triazole isomer with different reactivity and applications
Uniqueness
5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
932-84-3 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-propyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-6-5(9)8-7-4/h2-3H2,1H3,(H2,6,7,8,9) |
InChI Key |
PWAHGRCNQLPWEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=O)N1 |
Origin of Product |
United States |
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